molecular formula C15H13N3O3S B11502053 (5E)-5-[(6-Ethoxy-2-hydroxyquinolin-3-YL)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(6-Ethoxy-2-hydroxyquinolin-3-YL)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11502053
M. Wt: 315.3 g/mol
InChI Key: LIMYNWXZMBTOAQ-VQHVLOKHSA-N
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Description

(5E)-5-[(6-Ethoxy-2-hydroxyquinolin-3-YL)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline moiety, which is known for its diverse biological activities, and an imidazolidinone ring, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(6-Ethoxy-2-hydroxyquinolin-3-YL)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 6-ethoxy-2-hydroxyquinoline and 2-sulfanylideneimidazolidin-4-one. The key steps in the synthesis may involve:

    Condensation Reaction: The aldehyde group of 6-ethoxy-2-hydroxyquinoline reacts with the active methylene group of 2-sulfanylideneimidazolidin-4-one under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(6-Ethoxy-2-hydroxyquinolin-3-YL)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imidazolidinone ring to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the imidazolidinone ring.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

(5E)-5-[(6-Ethoxy-2-hydroxyquinolin-3-YL)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(6-Ethoxy-2-hydroxyquinolin-3-YL)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The imidazolidinone ring can interact with enzymes, inhibiting their activity and affecting cellular processes.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

(3E)-6-ethoxy-3-[(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)methylidene]quinolin-2-one

InChI

InChI=1S/C15H13N3O3S/c1-2-21-10-3-4-11-8(6-10)5-9(13(19)16-11)7-12-14(20)18-15(22)17-12/h3-7,20H,2H2,1H3,(H2,17,18,22)/b9-7+

InChI Key

LIMYNWXZMBTOAQ-VQHVLOKHSA-N

Isomeric SMILES

CCOC1=CC2=C/C(=C\C3=C(NC(=S)N3)O)/C(=O)N=C2C=C1

Canonical SMILES

CCOC1=CC2=CC(=CC3=C(NC(=S)N3)O)C(=O)N=C2C=C1

Origin of Product

United States

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